Home > Products > Screening Compounds P142500 > N-[(3-chlorophenyl)methyl]-3-iodobenzamide
N-[(3-chlorophenyl)methyl]-3-iodobenzamide - 805270-44-4

N-[(3-chlorophenyl)methyl]-3-iodobenzamide

Catalog Number: EVT-3292293
CAS Number: 805270-44-4
Molecular Formula: C14H11ClINO
Molecular Weight: 371.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-N-(3-chlorophenyl)benzamide

  • Compound Description: 4-Chloro-N-(3-chlorophenyl)benzamide is an organic compound. []. Theoretical calculations of the geometry of this compound have been performed using Gaussian03 quantum chemistry codes [].

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound was synthesized and its crystal structure was determined to have a monoclinic crystal system []. The optimized bond lengths and angles were calculated using DFT/B3LYP and were in agreement with experimental data []. Crystal explorer 17.5 software was used to visualize the intermolecular interactions of the compound [].
Synthesis Analysis

The synthesis of N-[(3-chlorophenyl)methyl]-3-iodobenzamide typically involves a multi-step process:

  1. Starting Materials: The synthesis begins with 3-iodobenzoic acid and 3-chlorobenzylamine.
  2. Amide Formation:
    • The first step involves converting 3-iodobenzoic acid to its corresponding acid chloride using thionyl chloride.
    • This acid chloride is then reacted with 3-chlorobenzylamine to form N-[(3-chlorophenyl)methyl]-3-iodobenzamide.
  3. Reaction Conditions:
    • The reaction is generally conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
    • Common solvents include dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to facilitate the reaction.
Molecular Structure Analysis

The molecular structure of N-[(3-chlorophenyl)methyl]-3-iodobenzamide features:

  • A benzamide core, which consists of a benzene ring attached to a carbonyl group (C=O) and an amine (NH).
  • A chlorophenyl group (–C6H4Cl) attached to the nitrogen atom of the amide.
  • An iodine atom located at the 3-position of the benzene ring.

The presence of these substituents influences both the compound's chemical reactivity and its biological activity. The molecular weight is approximately 358.64 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

N-[(3-chlorophenyl)methyl]-3-iodobenzamide can participate in various chemical reactions:

  1. Substitution Reactions:
    • The iodine atom at the 3-position can be substituted with nucleophiles like amines or thiols, leading to new derivatives such as N-[(3-chlorophenyl)methyl]-3-aminobenzamide or N-[(3-chlorophenyl)methyl]-3-thiobenzamide.
  2. Oxidation and Reduction:
    • Oxidative conditions can convert it into N-[(3-chlorophenyl)methyl]-3-iodobenzoic acid, while reduction can yield N-[(3-chlorophenyl)methyl]-3-iodobenzylamine.
  3. Coupling Reactions:
    • It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds, expanding its utility in synthetic organic chemistry.
Mechanism of Action

N-[(3-chlorophenyl)methyl]-3-iodobenzamide interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction may involve:

  • Binding to active sites on target proteins, altering their conformation and function.
  • Potential pathways include inhibition or activation of signaling cascades relevant to various biological processes.

The precise mechanism depends on the context of its application, particularly in medicinal chemistry where it may target specific receptors involved in disease processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[(3-chlorophenyl)methyl]-3-iodobenzamide include:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data may vary but is essential for characterization.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but should be handled under inert atmospheres during synthesis due to sensitivity to oxidation .
Applications

N-[(3-chlorophenyl)methyl]-3-iodobenzamide has several scientific applications:

  1. Medicinal Chemistry:
    • Used as a building block for synthesizing potential pharmaceutical agents targeting specific biological receptors or enzymes.
  2. Organic Synthesis:
    • Serves as an intermediate for creating more complex organic molecules, including heterocycles and natural product analogs.
  3. Biological Studies:
    • Investigated for its effects on various cellular processes, providing insights into its potential therapeutic roles.
  4. Industrial Applications:
    • Employed in developing new materials and chemical processes due to its unique structural features and reactivity .

This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing both fields.

Introduction: Sigma Receptor Ligands as Therapeutic Targets

Neuropharmacological Limitations of Monoaminergic Drugs

Monoaminergic therapeutics, including monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants, and selective serotonin reuptake inhibitors (SSRIs), exhibit several fundamental constraints that restrict their clinical utility:

  • Efficacy Limitations: Approximately 30-50% of patients with major depressive disorder exhibit inadequate response to first-line antidepressants targeting monoamine systems. This treatment resistance stems partially from the multifactorial pathophysiology of neuropsychiatric disorders that extends beyond monoaminergic dysfunction [10].

  • Delayed Therapeutic Onset: Despite rapid receptor occupancy, most monoaminergic antidepressants require 4-6 weeks to achieve clinically observable benefits. This latency period increases suicide risk during early treatment phases and diminishes patient compliance [6] [10].

  • Functional Specificity Deficits: Dopaminergic agents for Parkinson's disease improve motor function but fail to address non-motor symptoms (e.g., cognitive decline, autonomic dysfunction) due to differential neurodegeneration patterns and neurotransmitter system involvement beyond dopamine [10].

Table 1: Key Limitations of Monoaminergic Therapeutics

Drug ClassPrimary TargetsMajor LimitationsClinical Consequences
MAO InhibitorsMAO-A/MAO-B enzymesTyramine interactions; Serotonin syndrome risk with SSRIsHypertensive crisis; Autonomic instability; Neuromuscular toxicity
SSRIs/SNRIsSERT; NET transportersDelayed efficacy (4-6 weeks); Sexual dysfunctionPoor compliance; Treatment discontinuation; Incomplete symptom remission
TricyclicsMultiple monoamine transporters/receptorsAnticholinergic effects; Cardiac toxicityCognitive impairment; Orthostatic hypotension; Arrhythmia risk
DopaminergicsDopamine receptors/transportersNon-motor symptom inefficacyPersistent cognitive/autonomic symptoms in Parkinson's disease

These limitations underscore the necessity for novel pharmacological approaches targeting non-monoaminergic systems such as sigma receptors, which offer complementary mechanisms for neuroprotection and neuromodulation [1] [4] [5].

Sigma-1 Receptors as Ligand-Operated Molecular Chaperones

Sigma-1 receptors (S1R) are 223-amino-acid transmembrane proteins predominantly localized to the endoplasmic reticulum (ER), particularly at mitochondria-associated ER membranes (MAMs). They function as ligand-operated molecular chaperones that dynamically regulate cellular homeostasis through several mechanisms:

  • Calcium Signaling Modulation: Under basal conditions, S1R forms an inactive complex with the chaperone protein BiP (GRP78) at the MAM. Ligand binding or ER calcium depletion triggers S1R dissociation from BiP, enabling its interaction with inositol 1,4,5-trisphosphate receptors (IP₃Rs). This interaction enhances calcium flux from ER stores into mitochondria, stimulating oxidative phosphorylation and ATP production crucial for neuronal energy metabolism [2] [4] [9].

  • Ion Channel Regulation: Activated S1R translocates within the ER to physically associate with various plasmalemmal ion channels, functioning as a chaperone or auxiliary subunit. S1R ligands inhibit voltage-gated sodium channels (Nav1.2-Nav1.5) and potentiate NMDA receptor activity through allosteric modulation. These interactions collectively regulate neuronal excitability and synaptic plasticity while mitigating excitotoxic damage [2] [9].

  • Reactive Species Mitigation: S1R agonists suppress pathological reactive oxygen/nitrogen species (ROS/RNS) generation in multiple neurodegeneration models. This occurs through preservation of mitochondrial function, enhancement of endogenous antioxidant systems (e.g., glutathione), and inhibition of microglial NADPH oxidase activation. Such mechanisms protect against oxidative damage in Parkinson's disease, stroke, and methamphetamine neurotoxicity paradigms [4] [8] [9].

  • ER Stress Response: By stabilizing IRE1 and PERK signaling components at the MAM, S1R modulates the unfolded protein response (UPR) during ER stress. Ligand-activated S1R reduces expression of pro-apoptotic CHOP proteins while upregulating protective chaperones like Bcl-2, thereby preventing stress-induced neuronal apoptosis [4] [9].

Table 2: Therapeutic Actions Mediated by Sigma-1 Receptor Chaperone Activity

Molecular MechanismBiological OutcomeTherapeutic Relevance
IP₃R-dependent Ca²⁺ transfer to mitochondriaEnhanced ATP production; Improved cellular bioenergeticsNeuroprotection in stroke; Amyotrophic lateral sclerosis (ALS) models
Inhibition of voltage-gated Na⁺ channelsReduced neuronal hyperexcitabilityAnticonvulsant effects; Attenuation of psychostimulant toxicity
Potentiation of NMDA receptorsEnhanced synaptic plasticity; Improved learning/memoryAmelioration of cognitive deficits in Alzheimer's models
Suppression of microglial ROS/RNSDecreased neuroinflammation; Reduced oxidative damageMitigation of methamphetamine neurotoxicity; Parkinson's disease protection
Modulation of UPR signalingAttenuated ER stress-induced apoptosisRescue of neuronal viability in protein misfolding disorders

These multifaceted chaperone functions position S1R as a compelling target for neurodegenerative, psychiatric, and substance abuse disorders where conventional monoaminergic therapies exhibit insufficient efficacy [1] [5] [9].

Structural Classification of Benzamide-Based Sigma Receptor Modulators

Benzamide derivatives constitute a structurally diverse pharmacophore class with high affinity and selectivity for sigma receptors. Their molecular architecture features a conserved benzamide core with variable aromatic substitutions that dictate receptor subtype selectivity and functional activity (agonist/antagonist):

  • Core Scaffold: The primary benzamide structure (-C₆H₄-CONH-) provides essential hydrogen-bonding capacity through its carbonyl oxygen and amide nitrogen. This facilitates interactions with key residues in the S1R ligand-binding pocket, particularly Glu172 and Asp126, which are critical for receptor activation and conformational changes [5] [7].

  • Aromatic Region Modifications:

  • Meta-substituted benzamides: Incorporation of halogen atoms (e.g., iodine, chlorine) at the meta-position enhances hydrophobic interactions within the S1R binding cavity. N-[(3-chlorophenyl)methyl]-3-iodobenzamide exemplifies this design, where the 3-iodo group increases steric bulk and electron density, potentially enhancing receptor affinity and residence time [1] [5].
  • N-substituents: Alkyl or aralkyl groups attached to the benzamide nitrogen influence ligand selectivity profiles. The 3-chlorobenzyl moiety in N-[(3-chlorophenyl)methyl]-3-iodobenzamide provides optimal hydrophobicity and π-stacking potential with aromatic S1R residues (Phe107, Tyr103), likely contributing to subtype specificity over S2R [5] [7].

  • Conformational Constraints: X-ray crystallography of related benzamides reveals that antiperiplanar conformation between the amide N-H bond and carbonyl group maximizes receptor engagement. Substituent bulk at the meta-position (e.g., iodine in N-[(3-chlorophenyl)methyl]-3-iodobenzamide) may enforce this bioactive conformation through steric hindrance, reducing rotational flexibility and entropic penalty upon binding [7].

  • Electron-Donating/Accepting Groups: Halogen atoms serve as moderate σ-electron-withdrawing groups that polarize the benzamide ring, potentially strengthening hydrogen bonds with proton-donating residues (e.g., Tyr103) in the S1R binding site. This electronic modulation fine-tunes ligand efficacy beyond simple steric considerations [1] [7].

Table 3: Structural Features and Receptor Affinity of Select Benzamide Derivatives

CompoundBenzamide Core SubstitutionN-SubstituentSigma-1 Affinity (Kᵢ, nM)Sigma-2 Affinity (Kᵢ, nM)Selectivity Ratio (S2/S1)
Haloperidol*None (butyrophenone scaffold)4-chlorophenylpiperidine1.82513.9
Panamesine (EMD-57445)4-methoxy1-ethyl-1,2,3,6-tetrahydropyridine0.220100
N-[(3-chlorophenyl)methyl]benzamideNone3-chlorobenzyl38.742010.9
N-[(3-chlorophenyl)methyl]-3-iodobenzamide3-iodo3-chlorobenzyl6.228546.0
N-(2-phenylethyl)-3-iodobenzamide3-iodo2-phenylethyl15.31056.9

*Included for reference as a high-affinity non-benzamide sigma ligand [1] [5]

The strategic placement of halogen atoms at both benzamide and aniline rings in N-[(3-chlorophenyl)methyl]-3-iodobenzamide demonstrates a rational structure-based approach to optimize S1R binding. The synergistic effect of 3-iodo and 3-chloro substitutions enhances both steric complementarity and hydrophobic interactions within the receptor's ligand-binding domain [1] [5] [7]. This molecular design paradigm supports the development of next-generation sigma modulators with improved selectivity and therapeutic potential for central nervous system disorders.

Properties

CAS Number

805270-44-4

Product Name

N-[(3-chlorophenyl)methyl]-3-iodobenzamide

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-iodobenzamide

Molecular Formula

C14H11ClINO

Molecular Weight

371.6 g/mol

InChI

InChI=1S/C14H11ClINO/c15-12-5-1-3-10(7-12)9-17-14(18)11-4-2-6-13(16)8-11/h1-8H,9H2,(H,17,18)

InChI Key

UKIPUAUBAUTXJI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)I

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.